N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
N4-(2,4-dimethylphenyl)-N6-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C21H22N6O and its molecular weight is 374.448. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that belongs to the CMGC family . It plays a crucial role in the regulation of cell cycle and transcription .
Mode of Action
This compound interacts with CDK6 and inhibits its activity . The most potent compound in the series showed superior antitumor activities compared to the positive control palbociclib and demonstrated good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle and transcription pathways . CDK6 is involved in the regulation of cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19, and 20) . Therefore, the inhibition of CDK6 can lead to the disruption of these pathways and their downstream effects.
Pharmacokinetics
, which may suggest a high degree of bioavailability.
Result of Action
The result of the compound’s action is the inhibition of CDK6, which leads to the disruption of cell cycle and transcription pathways . This disruption can lead to the inhibition of proliferation in human breast cancer cells and human gastric cancer cells .
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-6-N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-13-9-10-16(14(2)11-13)23-19-15-12-22-27(3)20(15)26-21(25-19)24-17-7-5-6-8-18(17)28-4/h5-12H,1-4H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCMDKWECCWABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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